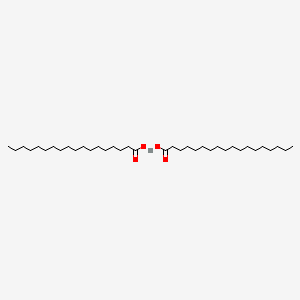
2,4-Dichlorostyrene
Vue d'ensemble
Description
2,4-Dichlorostyrene is a type of chlorostyrene . It is also known as 2,4-dichloro-1-ethenylbenzene .
Synthesis Analysis
Manganese dioxide nanoparticles have been fabricated using a facile approach and immobilized onto the surface of modified poly 2,4-dichlorostyrene microspheres . This process has been used to create a highly efficient and recyclable catalyst for borrowing hydrogen reactions .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorostyrene is C8H6Cl2 . Its average mass is 173.039 Da and its monoisotopic mass is 171.984650 Da .Chemical Reactions Analysis
2,4-Dichlorostyrene has been used in the direct alkylation of primary alcohols with ketones via a hydrogen borrowing pathway . This catalytic system could be readily recycled more than five times with high reactivity retained .Physical And Chemical Properties Analysis
2,4-Dichlorostyrene has a melting point of 48.5°C and a boiling point of 230.44°C . Its density is 1.2430 .Applications De Recherche Scientifique
Polymer Science and Solvent Behavior
- A study on the influence of solvent polarity and monomer units in polymers found that the polarity in the monomer units of poly-2,5- and poly-3,4-dichlorostyrene (P-2,5-DCS and P-3,4-DCS) affected the magnitude of the excluded volume of these polymers in solution, demonstrating the relevance of 2,4-Dichlorostyrene derivatives in polymer science (Eskin, Andreyeva, & Nekrasova, 1975).
Molecular Structure and Vibrational Dynamics
- Research on 2,6-dichlorostyrene, a close relative of 2,4-Dichlorostyrene, has provided insights into molecular structure, vinyl rotation barriers, and vibrational dynamics, offering valuable information for understanding similar compounds (Ceacero-Vega et al., 2007).
Fluorescent Organogels and Sensing Properties
- New pyrene-containing compounds derived from aminoquinoline-containing fluorescent probe were synthesized. These compounds exhibited selective fluorescence behavior towards Zn2+ in aqueous solution, suggesting potential applications in sensing technologies. This research underscores the versatile applications of dichlorostyrene derivatives in the development of advanced materials (Huang, Chen, Huang, & Xu, 2014).
Bioremediation and Environmental Applications
- A study explored using a hydrogen-producing reactor's effluent as an amendment for enhancing the degradation rates of 2,4-dichlorophenoxyacetic acid in contaminated soils, highlighting the environmental application of dichlorostyrene derivatives in bioremediation efforts (Yang et al., 2018).
Copolymer Properties
- Copolymers of dichlorostyrene, such as those based on 2,5-dichlorostyrene and 3,4-dichlorostyrene, were studied for their thermal properties and resistance to crazing. These studies contribute to our understanding of copolymers in terms of their physical properties and potential applications (Dunham, Vandenberghe, Faber, & Fowler, 1963).
Electrochemical Oxidation Applications
- Research on poly(sodium 4-styrenesulfonate) functionalized graphene/cetyltrimethylammonium bromide nanocomposite demonstrated its application in the electrochemical oxidation of 2,4-dichlorophenol, offering insights into potential industrial and environmental applications (Li, Miao, Yang, Qu, & Harrington, 2014).
Photoelectrochemical Sensing
- A novel photoelectrochemical sensor based on molecularly imprinted polymer-modified TiO2 nanotubes was developed for the highly selective detection of 2,4-dichlorophenoxyacetic acid, indicating the relevance of dichlorostyrene derivatives in advanced sensing technologies (Shi, Zhao, Liu, & Zhu, 2011).
Antifungal Agent Synthesis
- The methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol were synthesized for the treatment of systemic fungal infections, demonstrating the role of dichlorostyrene derivatives in pharmaceutical research (PestiJaan et al., 1998).
Environmental Toxicity Evaluation
- A study on the quantitative determination and toxicity evaluation of 2,4-dichlorophenol using a poly(eosin Y)/hydroxylated multi-walled carbon nanotubes modified electrode highlighted the importance of dichlorostyrene derivatives in environmental monitoring and toxicity assessment (Zhu, Zhang, Wang, Guan, Yuan, & Li, 2016).
Orientations Futures
The use of 2,4-Dichlorostyrene in the creation of a highly efficient and recyclable catalyst for borrowing hydrogen reactions shows promise for future applications . This process could potentially be used in a variety of chemical reactions, offering a practical, atom-economical approach for C–C bond formation .
Propriétés
IUPAC Name |
2,4-dichloro-1-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYXCUDBQKCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175474 | |
| Record name | 2,4-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorostyrene | |
CAS RN |
2123-27-5 | |
| Record name | 2,4-Dichloro-1-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2123-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)









![[2,2-Bis(2-methylpropoxy)ethyl]benzene](/img/structure/B1605398.png)

